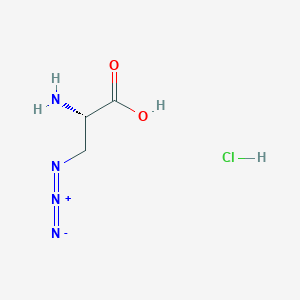

3-Azido-L-Alanine HCl

Descripción

Academic Context and Significance of Azide-Derivatized Amino Acids

The ability to expand the genetic code beyond the 20 canonical amino acids has revolutionized protein engineering and functional studies. pnas.org Unnatural amino acids, which are not genetically encoded by organisms, can be incorporated into proteins to introduce novel physicochemical and biological properties. baseclick.eu This process allows for the rational design of proteins with enhanced stability, altered activity, and new functionalities. baseclick.eu

Among the various types of UAAs, those derivatized with an azide (B81097) group are of particular importance. nih.gov The azide is a small, abiotic functional group that is virtually absent from biological systems, making it an ideal bioorthogonal chemical reporter. pnas.org Its ability to remain stable within the cellular environment and not interfere with native biochemical processes is crucial. pnas.org Azide-derivatized amino acids like 3-azido-L-alanine can be incorporated into proteins, often by exploiting the cell's own translational machinery. pnas.org Once incorporated, the azide group serves as a versatile handle for a variety of chemical modifications, enabling researchers to study protein dynamics, map protein-protein interactions, and develop new therapeutic and diagnostic agents. ontosight.aibaseclick.eu These modified amino acids are also used as vibrational probes in nonlinear infrared spectroscopy to investigate the microscopic environments and dynamics within proteins and solutions.

Table 1: Chemical Properties of 3-Azido-L-Alanine HCl

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | (S)-2-Amino-3-azidopropanoic acid hydrochloride, H-L-Ala(N3)-OH*HCl | sigmaaldrich.com |

| Molecular Formula | C₃H₆N₄O₂ · HCl | baseclick.eusigmaaldrich.com |

| Molecular Weight | 166.57 g/mol | sigmaaldrich.comnih.gov |

| Physical State | White to off-white crystalline solid/powder | baseclick.eubaseclick.eu |

| Purity | ≥95% - ≥98% (HPLC) | baseclick.eusigmaaldrich.com |

| CAS Number | 1620171-64-3 (hydrochloride salt), 105661-40-3 (free acid) | baseclick.eu |

| Storage Temperature | 2-8°C | baseclick.eusigmaaldrich.com |

Overview of Bioorthogonal Chemical Reactivity Facilitated by this compound

The true power of incorporating 3-azido-L-alanine into biomolecules lies in the bioorthogonal reactivity of its azide group. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group of 3-azido-L-alanine is a key participant in several such reactions, most notably "click chemistry" and the Staudinger ligation. baseclick.eumedchemexpress.com

Click Chemistry: This term describes reactions that are rapid, high-yielding, and highly specific. For azides, the primary click reactions are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide with a terminal alkyne to form a stable triazole ring. sigmaaldrich.commedchemexpress.com It is highly efficient but requires a copper catalyst, which can be toxic to living cells. sigmaaldrich.commedchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity of copper, SPAAC uses a strained cyclooctyne (B158145) (like DBCO or BCN) that reacts readily with an azide without the need for a metal catalyst. medchemexpress.comnih.gov This makes SPAAC particularly suitable for applications in living organisms. medchemexpress.comnih.gov A recent study investigating the kinetics of SPAAC reactions found that factors such as buffer type, pH, and the specific structure of the azide and alkyne partners can influence the reaction rates. researchgate.net

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered phosphine (B1218219) (a phosphorus-containing compound). ontosight.aipnas.org The reaction forms a stable amide bond and is highly selective, allowing for the modification of azide-containing proteins even within the complex environment of a cell lysate. pnas.orgacs.orgkiesslinglab.com The "traceless" version of this ligation is particularly elegant, as it leaves no residual atoms at the ligation site, perfectly mimicking a native peptide bond. nih.gov

Through these bioorthogonal reactions, proteins containing 3-azido-L-alanine can be selectively conjugated to a wide array of molecules, including fluorescent dyes for imaging, PEG chains for improving therapeutic protein properties, or other proteins to study interactions. baseclick.eusigmaaldrich.com

Structure

2D Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C3H7ClN4O2 |

|---|---|

Peso molecular |

166.57 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-azidopropanoic acid;hydrochloride |

InChI |

InChI=1S/C3H6N4O2.ClH/c4-2(3(8)9)1-6-7-5;/h2H,1,4H2,(H,8,9);1H/t2-;/m0./s1 |

Clave InChI |

MQDWRZHPCDDSJZ-DKWTVANSSA-N |

SMILES isomérico |

C([C@@H](C(=O)O)N)N=[N+]=[N-].Cl |

SMILES canónico |

C(C(C(=O)O)N)N=[N+]=[N-].Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Fundamental Principles and Mechanistic Studies of Bioorthogonal Cycloaddition Reactions Utilized with 3 Azido L Alanine Hcl

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-Modified Substrates

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of criteria for reactions that are high-yielding, wide in scope, and simple to perform. The reaction involves the joining of an azide (B81097), such as the one in 3-Azido-L-alanine, and a terminal alkyne to form a stable 1,2,3-triazole ring. This reaction is exceptionally reliable and specific, proceeding under mild, aqueous conditions, which is crucial for biological applications.

The CuAAC reaction is characterized by a significant rate acceleration, on the order of 107 to 108 times faster than the uncatalyzed thermal reaction. This efficiency allows for the use of low concentrations of reactants, minimizing potential cellular toxicity. The resulting triazole linkage is chemically stable and serves as a robust linker, mimicking the planarity of a peptide bond but being resistant to hydrolytic cleavage. When 3-Azido-L-alanine is incorporated into a protein, it provides a specific site for CuAAC-mediated conjugation, enabling the attachment of various functionalities like fluorescent dyes or drug molecules.

The mechanism of CuAAC is understood to be a stepwise process rather than a concerted cycloaddition. It is generally accepted that the reaction involves the formation of a copper acetylide intermediate. The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), coordinates to the terminal alkyne. This coordination lowers the pKa of the alkyne's terminal proton, facilitating its removal by a base to form the copper acetylide. The azide then coordinates to the copper center, and a six-membered metallacycle intermediate is formed. This intermediate subsequently undergoes reductive elimination to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. The use of copper-stabilizing ligands can further enhance reaction rates and prevent side reactions.

Mechanistic Investigations of Azide-Alkyne Cycloaddition

The formation of the 1,2,3-triazole ring from an azide and an alkyne is a highly exothermic process, but the thermal, uncatalyzed Huisgen 1,3-dipolar cycloaddition has a high activation barrier, making it slow and often requiring elevated temperatures. This reaction also typically produces a mixture of 1,4- and 1,5-regioisomers.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways and transition states for both catalyzed and uncatalyzed cycloadditions. For the CuAAC reaction, DFT calculations support a stepwise mechanism involving copper-acetylide intermediates. These studies have shown that a binuclear copper mechanism, where two copper atoms are involved in the transition state, generally has a lower activation energy barrier compared to a mononuclear pathway, which is consistent with experimental kinetic data showing a second-order dependence on the copper concentration. The calculations also explain the high regioselectivity of CuAAC for the 1,4-isomer, as the transition state leading to this product is significantly lower in energy.

In the case of SPAAC, computational models confirm a concerted mechanism where the bond formation occurs in a single step. The calculations highlight that the energy required to distort the strained alkyne and the azide into the transition state geometry is the primary factor determining the reaction rate. By designing cyclooctynes with greater ring strain or with electron-withdrawing groups that lower the energy of the LUMO, the activation barrier can be reduced, leading to faster reaction kinetics.

The kinetics of SPAAC reactions, including those with 3-Azido-L-alanine, can be influenced by various environmental parameters. A systematic study investigating the effects of buffer type, pH, and temperature on the reaction between 3-Azido-L-alanine and a strained alkyne (sulfo-DBCO-amine) revealed several key findings.

Temperature: As expected, an increase in temperature generally leads to an increase in the reaction rate constant. For example, in PBS buffer at pH 7, the rate constant for the reaction of 3-Azido-L-alanine increased from 0.32 M-1s-1 at 25°C to 0.85 M-1s-1 at 37°C.

pH: The effect of pH is more complex and can depend on the buffer system. In most buffers tested (PBS, MES, borate, and cell culture media like DMEM and RPMI), higher pH values (from 5 to 10) generally resulted in faster reaction rates. This is likely due to changes in the protonation state of the reactants or buffer components that may influence the reaction. However, in HEPES buffer, this trend was not observed.

Buffer Composition: The composition of the buffer was found to have a significant impact on the reaction kinetics. At pH 7 and 37°C, the reaction was fastest in HEPES buffer (rate constant of 1.22 M-1s-1 with a related azide) and slowest in PBS (0.85 M-1s-1). Reactions in DMEM cell culture medium were also faster than in RPMI medium. These differences highlight the importance of buffer selection when optimizing SPAAC reactions for specific applications. The electron-donating capacity of the azide itself also plays a role, with some studies showing that other azides can react faster than 3-Azido-L-alanine under the same conditions.

Interactive Data Table: Effect of Environmental Parameters on SPAAC Kinetics with 3-Azido-L-Alanine and sulfo-DBCO-amine

| Buffer | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |

| PBS | 7 | 25 | 0.32 |

| PBS | 7 | 37 | 0.85 |

| HEPES | 7 | 25 | 0.55 |

| HEPES | 7 | 37 | 1.22 |

| MES | 5 | 25 | 0.28 |

| MES | 5 | 37 | 0.59 |

| Borate | 10 | 25 | 0.65 |

| Borate | 10 | 37 | 1.18 |

| DMEM | 7.4 | 37 | 0.97 |

| RPMI | 7.4 | 37 | 0.77 |

| *Note: Rate constants for HEPES and Borate at 37°C are for a related azide, 1-azido-1-deoxy-β-D-glucopyranoside, but illustrate the trend. |

Advanced Applications of 3 Azido L Alanine Hcl in Protein and Peptide Bioconjugation Research

Strategies for Protein Functionalization and Site-Specific Labeling

The ability to introduce specific modifications into proteins is crucial for understanding their function, structure, and interactions. 3-Azido-L-alanine HCl serves as a versatile chemical handle for achieving this, primarily through its azide (B81097) moiety, which can undergo highly specific ligation reactions.

A key strategy for protein functionalization involves the residue-specific incorporation of unnatural amino acids (UAAs) like 3-Azido-L-alanine. springernature.com This method allows for the introduction of the azide group at predetermined positions within a protein's sequence. sigmaaldrich.com This is often achieved by engineering the cellular translational machinery, such as using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAA and incorporates it in response to a specific codon, like the amber stop codon (TAG). nih.govnih.gov

Once incorporated, the azide group serves as a platform for post-translational chemical modification. nih.govwikipedia.orgnews-medical.net The most prominent reaction for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". peptide.com This reaction is highly efficient and specific, proceeding under mild, biocompatible conditions, which is essential for maintaining the integrity of the protein. nih.gov An alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for a potentially cytotoxic copper catalyst. sigmaaldrich.commedchemexpress.com

These bioorthogonal reactions enable the covalent attachment of a wide array of molecules to the protein at the site of the azido-alanine residue, facilitating detailed studies of protein function and structure. springernature.comnih.gov

The true power of incorporating 3-Azido-L-alanine lies in the subsequent attachment of various molecular probes to the azide handle. sigmaaldrich.com This covalent attachment allows researchers to tailor the properties of proteins for specific applications.

Commonly Attached Molecular Probes:

| Molecular Probe | Application/Purpose | Relevant Reaction |

| Fluorescent Dyes | Enables protein tracking, localization, and conformational studies through techniques like FRET (Förster Resonance Energy Transfer). | CuAAC or SPAAC |

| Biotin (B1667282) | Facilitates protein purification, immobilization, and detection via its high-affinity interaction with streptavidin. nih.gov | CuAAC or SPAAC |

| Polyethylene Glycol (PEG) | PEGylation can enhance the therapeutic properties of proteins by increasing their solubility, stability, and circulation half-life. sigmaaldrich.com | CuAAC or SPAAC |

| Carbohydrates | Allows for the study of glycosylation's role in protein folding, stability, and recognition events. sigmaaldrich.com | CuAAC or SPAAC |

| Antibodies | Creates antibody-drug conjugates (ADCs) for targeted therapy or bifunctional reagents for immunoassays. sigmaaldrich.comspringernature.com | CuAAC or SPAAC |

For instance, site-selectively biotinylated calmodulin molecules have been produced by incorporating an azido-amino acid and subsequently modifying it with a triarylphosphine-biotin conjugate. nih.gov This highlights the precision and versatility of this approach. Similarly, the modification of virus particles and the creation of protein-based biomaterials have been achieved using these methods. nih.gov

Beyond simple two-component conjugations, this compound is integral to more complex, multi-component bioconjugation systems. These systems allow for the assembly of sophisticated biomolecular architectures. The azide group's bioorthogonality ensures that it reacts only with its intended alkyne partner, even in the complex chemical environment of a cell or in a mixture with other reactive species. nih.gov

This specificity is crucial for creating well-defined protein conjugates with multiple functionalities. For example, a protein containing 3-Azido-L-alanine could be reacted with a molecule that has both an alkyne group and another distinct chemical handle. This allows for a sequential or one-pot multi-step reaction to attach different probes or molecules, leading to the construction of intricate protein-based tools for research and therapeutic applications. The use of click chemistry in these systems ensures high yields and purity of the final conjugate. peptide.com

Metabolic Labeling Techniques for De Novo Protein Synthesis Analysis

Understanding the dynamics of protein synthesis and turnover is fundamental to cell biology. This compound and related analogs have become invaluable tools for these investigations through metabolic labeling.

Metabolic labeling with azido (B1232118) amino acid analogs allows for the non-radioactive tracking of newly synthesized proteins. baseclick.eu In this approach, cells are cultured in a medium where a canonical amino acid is replaced by its azido-containing counterpart, such as azidohomoalanine (AHA), a surrogate for methionine. nih.gov Cellular machinery incorporates these analogs into nascent polypeptide chains during translation. nih.gov

The result is a proteome where newly synthesized proteins are tagged with azide groups. baseclick.eu These tagged proteins can then be selectively detected and identified through click chemistry reactions. By reacting the azide-modified proteins with alkyne-functionalized reporters, such as fluorescent dyes or biotin, researchers can visualize or isolate the proteins made within a specific timeframe. nih.gov

Examples of Azido Amino Acid Analogs in Metabolic Labeling:

| Analog | Canonical Amino Acid Surrogate | Key Application |

| Azidohomoalanine (AHA) | Methionine | Global analysis of de novo protein synthesis. nih.gov |

| p-Azido-L-phenylalanine (Azf) | Phenylalanine | Site-specific or residue-specific incorporation for functional studies. nih.gov |

| 3-Azido-L-alanine | Alanine | Introduction of an azide handle for subsequent modification. baseclick.eu |

The ability to tag and isolate newly synthesized proteins enables the monitoring of global protein synthesis rates under various physiological or pathological conditions. nih.gov By introducing the azido-amino acid for a defined period (a pulse) and then replacing it with the natural amino acid (a chase), researchers can track the fate of the labeled protein population over time.

This "pulse-chase" methodology allows for the measurement of protein turnover and degradation dynamics. By quantifying the amount of labeled protein remaining at different time points after the chase, the half-life of individual proteins or the entire proteome can be determined. These techniques have provided significant insights into how protein homeostasis is maintained and how it is dysregulated in disease. nih.gov The combination of metabolic labeling with advanced proteomic techniques, such as mass spectrometry, provides a powerful platform for a comprehensive analysis of cellular protein dynamics. nih.gov

Genetic Code Re-engineering for Non-Canonical Amino Acid Integration

The site-specific incorporation of non-canonical amino acids (ncAAs) like 3-Azido-L-Alanine into proteins within living organisms represents a significant advancement in chemical biology, made possible by the re-engineering of the cellular translational machinery. nih.gov This process, often termed genetic code expansion, allows for the introduction of novel chemical functionalities, such as the azide group, into a polypeptide chain at any desired position. nih.govnih.gov The core of this technology relies on the use of an "orthogonal" aminoacyl-tRNA synthetase (o-aaRS) and its cognate transfer RNA (o-tRNA) pair. nih.gov This pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the ncAA is exclusively and efficiently incorporated in response to a unique, reassigned codon. nih.gov

The process begins with the selection of a codon to be repurposed, typically a nonsense (stop) codon like UAG (amber), which is the least frequently used stop codon in many organisms. nih.gov An o-tRNA is engineered to recognize this codon, while the corresponding o-aaRS is evolved to specifically recognize and charge the o-tRNA with 3-Azido-L-Alanine. nih.gov When the gene of interest, containing the reassigned codon at the desired location, is expressed in a host organism supplied with 3-Azido-L-Alanine and the orthogonal pair, the ribosome pauses at the specific codon. The acylated o-tRNA then delivers the azide-bearing amino acid to the ribosome, allowing translation to continue and resulting in a protein containing a site-specifically installed azide group. nih.govnih.gov This methodology enables the production of proteins with unique bioorthogonal handles for subsequent chemical modification. sigmaaldrich.com

Table 1: Key Components for Genetic Code Re-engineering with 3-Azido-L-Alanine

| Component | Function | Example/Requirement |

|---|---|---|

| Non-Canonical Amino Acid | Provides the novel chemical functionality. | This compound, containing a bioorthogonal azide group. |

| Orthogonal aaRS-tRNA Pair | Ensures specific recognition and charging of the ncAA onto the tRNA. | An evolved synthetase (e.g., from M. jannaschii TyrRS) that specifically binds 3-Azido-L-Alanine. nih.gov |

| Reassigned Codon | A unique triplet codon in the mRNA that signals for ncAA incorporation. | UAG (amber) stop codon is commonly used. nih.gov |

| Engineered Gene | The target gene modified to contain the reassigned codon at the desired position. | A gene encoding a target protein with an in-frame UAG codon. |

| Expression System | A host organism (e.g., E. coli) that supports the orthogonal machinery. researchgate.net | E. coli strains engineered to express the o-aaRS and o-tRNA. |

Peptide Engineering and Design Using Azide-Modified Amino Acids

Preparation of Azide-Containing Peptides for Structure-Activity Relationship Studies

The synthesis of peptides containing azide-functionalized amino acids is a powerful strategy for conducting structure-activity relationship (SAR) studies. baseclick.eu The standard and most robust method for this preparation is solid-phase peptide synthesis (SPPS). nih.govresearchgate.net In this approach, an appropriately protected 3-Azido-L-Alanine building block, such as Fmoc-L-Ala(N₃)-OH, is incorporated into the growing peptide chain at specific positions. researchgate.net The azide group is chemically stable and compatible with the standard reagents and conditions used in Fmoc-based SPPS, including resin cleavage and side-chain deprotection using strong acids like trifluoroacetic acid (TFA). nih.govresearchgate.net

The incorporation of 3-Azido-L-Alanine allows researchers to systematically probe the effects of steric and electronic modifications on peptide function. The azide moiety can be considered an isostere for other functional groups, or it can serve as a precursor for conversion to an amine via reduction. researchgate.net More significantly, its role as a bioorthogonal handle allows for the precise attachment of a wide array of molecules—such as fluorophores, affinity tags, or complex organic moieties—via click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com This post-synthetic modification capability enables the creation of a library of diverse peptide analogues from a single azide-containing precursor, facilitating comprehensive SAR studies to optimize binding affinity, selectivity, and biological activity.

Table 2: General Protocol for SPPS Incorporation of 3-Azido-L-Alanine

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1. Resin Preparation | Swelling the solid support resin in a suitable solvent. | Dichloromethane (DCM) or Dimethylformamide (DMF) | Prepares the resin for synthesis. |

| 2. Deprotection | Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. | 20% Piperidine (B6355638) in DMF | Exposes the free amine for the next coupling step. |

| 3. Coupling | Activation and coupling of the protected azide-amino acid to the N-terminus. | Fmoc-L-Ala(N₃)-OH, HBTU, HOBt, DIEA | Forms the new peptide bond. |

| 4. Capping (Optional) | Acetylation of any unreacted free amines. | Acetic Anhydride, DIEA | Prevents the formation of deletion sequences. |

| 5. Cleavage & Deprotection | Release of the completed peptide from the resin and removal of side-chain protecting groups. | TFA / H₂O / Triisopropylsilane (TIS) (e.g., 95:2.5:2.5) researchgate.net | Yields the crude azide-containing peptide. researchgate.net |

| 6. Purification | Isolation of the target peptide. | High-Performance Liquid Chromatography (HPLC) | Obtains the pure peptide for analysis. |

Development of Peptide-Based Probes for Receptor Mapping (e.g., G Protein-Coupled Receptors)

Peptides engineered with 3-Azido-L-Alanine are valuable tools for mapping the ligand-binding sites and interaction interfaces of receptors, particularly G Protein-Coupled Receptors (GPCRs). baseclick.eu The azide group serves as a latent reactive handle that can be used for photoaffinity labeling or for the attachment of various probes. baseclick.eunih.gov In this application, a peptide ligand known to interact with a GPCR is synthesized with 3-Azido-L-Alanine incorporated at a specific position.

For receptor mapping, this azide-modified peptide can be derivatized through click chemistry to attach a photo-crosslinking agent. medchemexpress.com Upon binding to the GPCR, the photo-crosslinker is activated by UV light, forming a covalent bond with the nearest amino acid residues in the receptor's binding pocket. nih.gov Subsequent enzymatic digestion of the receptor-peptide complex followed by mass spectrometry analysis allows for the identification of the cross-linked fragments, thereby pinpointing the specific residues at the interaction interface. nih.gov This provides high-resolution structural information about the ligand-receptor complex. nih.gov This technique is particularly powerful for studying the complex interfaces of GPCR dimers or oligomers. nih.gov

Table 3: Workflow for GPCR Mapping Using an Azide-Peptide Probe

| Phase | Step | Description |

|---|---|---|

| 1. Probe Synthesis | Preparation of the Peptide Probe | Synthesize a peptide ligand with 3-Azido-L-Alanine at a defined position using SPPS. |

| Bioorthogonal Ligation | Attach a photoactivatable crosslinker or reporter tag to the azide group via CuAAC or SPAAC. | |

| 2. Binding & Crosslinking | Incubation | Incubate the functionalized peptide probe with the target GPCR (e.g., in cell membranes or purified form). |

| Photoactivation | Irradiate the sample with UV light to induce covalent crosslinking between the probe and the receptor. nih.gov | |

| 3. Analysis | Isolation of Complex | Purify the covalently linked peptide-receptor complex. |

| Proteolytic Digestion | Cleave the complex into smaller peptide fragments using enzymes like trypsin. |

Research Applications of 3 Azido L Alanine Hcl in Cellular and Microbial Contexts

Bioorthogonal Labeling and Functionalization of Microbial Cell Wall Structures

The bacterial cell wall, particularly the peptidoglycan (PG) layer, is a unique structure absent in eukaryotes, making it an ideal target for selective labeling. nih.gov The biosynthesis machinery for PG is tolerant of various D-amino acid derivatives, allowing for the metabolic integration of azido-functionalized analogues. researchgate.net This strategy is highly selective and biocompatible for studying bacterial processes. researchgate.net

Bacteria can incorporate azide-functionalized D-amino acids, such as 3-azido-D-alanine, directly into their cell walls. nih.gov Peptidoglycan is composed of glycan strands cross-linked by short peptides which characteristically contain D-amino acids like D-alanine. researchgate.netrsc.org The enzymes responsible for PG synthesis, including transpeptidases, recognize and incorporate these unnatural amino acids into the peptide stems. nih.govacs.orgnyu.edu This metabolic labeling process effectively installs azide (B81097) chemical reporters onto the bacterial surface. nih.gov A wide variety of bacterial species have been shown to integrate these analogues into nascent PG, facilitating further study of cell wall dynamics both in vitro and during infection of host cells. nih.gov This incorporation allows researchers to visualize the sites of new cell wall synthesis with high spatial and temporal resolution. nih.gov

The ability to functionalize bacterial surfaces via metabolic labeling has enabled advanced studies of specific bacterial types, such as magnetotactic bacteria (MTB). nih.gov These microorganisms orient themselves along magnetic fields, a trait that makes them useful for various biomedical applications. nih.govlongdom.org In one study, the magnetotactic bacterium Magnetospirillum gryphiswaldense (MSR-1) was cultured with 3-azido-D-alanine to incorporate azide groups onto its surface. nih.gov Researchers found that an optimal concentration of the modified amino acid was crucial for efficient azide incorporation while preserving the bacteria's magnetic properties, which are dependent on the biomineralization of magnetosomes. nih.gov High concentrations were found to inhibit magnetosome production. nih.govresearchgate.net This surface modification allows for the covalent attachment of various "cargo" molecules through click chemistry, opening avenues for developing biohybrid robotic systems or targeted therapeutic agents. nih.gov

| Concentration of 3-Azido-D-alanine | Effect on Magnetosome Production | Impact on Magnetic Properties | Reference |

|---|---|---|---|

| Low (e.g., 0.009 mM) | Minimal disruption to magnetosome chains. | Magnetic properties are maintained. | nih.govresearchgate.net |

| High (e.g., 1.080 mM - 1.800 mM) | Inhibits magnetosome production, fewer cells contain magnetosome chains. | Reduced magnetic responsiveness. | nih.govresearchgate.net |

Once bacteria are surface-labeled with azide groups, they can be detected using various imaging modalities. A prominent method is bioorthogonal radiolabeling for positron emission tomography (PET) imaging. nih.govsemanticscholar.org This approach involves a "pre-targeting" strategy where the azide-modified bacteria are first established, followed by the administration of a radiolabeled probe that specifically reacts with the azide. acs.org Researchers have developed a water-soluble, fluorine-18-labeled dibenzocyclooctyne (DBCO) radiotracer, [18F]FB-sulfo-DBCO. nih.govnih.gov This tracer reacts with the azide groups on the bacterial cell wall via strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry that does not require a toxic copper catalyst. medchemexpress.comnih.gov This method allows for the sensitive detection of living bacteria. nih.gov Studies have demonstrated significantly higher labeling in bacteria pretreated with azide-bearing D-amino acids compared to controls. nih.govnih.gov

| Bacterial Species | Treatment | Fold Increase in [18F]FB-sulfo-DBCO Labeling vs. D-alanine Control | Reference |

|---|---|---|---|

| Staphylococcus aureus | Incubation with 3-azido-D-alanine | ~6.2 to 7-fold | nih.govnih.gov |

| Listeria monocytogenes | Incubation with 3-azido-D-alanine | ~1.6-fold | nih.gov |

| Acinetobacter baumannii | Incubation with 3-azido-D-alanine | ~2.1-fold | nih.gov |

Investigations in Eukaryotic Cellular Systems

In eukaryotic cells, the L-isomer, 3-Azido-L-alanine, can be utilized as a surrogate for natural amino acids in protein synthesis. baseclick.eu By incorporating this "clickable" unnatural amino acid into newly made proteins, researchers can attach a variety of probes to study protein function, localization, and interactions with unprecedented specificity. researchgate.net This metabolic labeling approach offers a non-radioactive alternative to traditional methods for monitoring de novo protein biosynthesis. baseclick.eu

The site-specific incorporation of 3-Azido-L-alanine into proteins provides a chemical handle for attaching fluorescent dyes. baseclick.euresearchgate.net Once a fluorescent probe is conjugated to the azide-tagged protein via click chemistry, the protein's location and movement can be tracked within living cells using advanced imaging techniques. researchgate.netresearchgate.net This enables the study of protein dynamics with high spatiotemporal resolution, providing insights into processes such as protein trafficking, translocation, and sequestration in response to cellular signals. researchgate.netnih.gov This method bridges the gap between observing protein location through imaging and understanding the dynamic interactions occurring at those locations. researchgate.net

Identifying the interaction partners of a specific protein is crucial to understanding its biological function. nih.gov Incorporating 3-Azido-L-alanine into a protein of interest allows for the attachment of probes that can capture interacting molecules. baseclick.eu For example, a photocrosslinker can be "clicked" onto the azide group. baseclick.eu Upon photoactivation, this crosslinker will covalently bind to nearby proteins or ligands, permanently capturing even transient or weak interactions for later identification by mass spectrometry. scispace.com This technique has been used to map the ligand-binding sites on receptors. baseclick.eu By placing the azido-amino acid at specific locations within a protein, researchers can precisely map interaction interfaces and quantitatively characterize the binding contributions of specific residues. nih.govnih.gov

| Technique | Principle | Type of Interaction Studied | Reference |

|---|---|---|---|

| Fluorescence Resonance Energy Transfer (FRET) | Attach donor/acceptor fluorophores to azide-tagged proteins to measure proximity. | Protein-protein interactions and conformational changes. | scispace.com |

| Affinity-Based Labeling | Attach biotin (B1667282) or other affinity tags to isolate the protein and its binding partners. | Stable protein-protein and protein-ligand complexes. | nih.gov |

| Photo-Affinity Labeling | Attach a photocrosslinking agent to the azide group to covalently trap interacting molecules upon UV exposure. | Transient or weak protein-protein and protein-ligand interactions. | baseclick.eu |

Methodological Refinements and Optimization in the Application of 3 Azido L Alanine Hcl

Strategies for Enhancing the Efficiency of Unnatural Amino Acid Incorporation

The site-specific incorporation of unnatural amino acids (UAAs) like 3-Azido-L-Alanine into proteins is a powerful technique, but its efficiency can be a limiting factor. The primary method involves the genetic reassignment of a codon, typically the amber stop codon (UAG), to encode the UAA. nih.govresearchgate.net This process relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to uniquely recognize the UAA and the designated codon, without cross-reacting with endogenous amino acids or tRNAs. researchgate.net Several strategies have been developed to improve the yield and fidelity of this incorporation process.

Key Enhancement Strategies:

Optimization of the Orthogonal Pair: The efficiency of the aaRS/tRNA pair is paramount. Recent efforts have focused on engineering not just the synthetase but also the tRNA sequence to improve both incorporation efficiency and orthogonality. researchgate.net Directed evolution and rational design have been used to create aaRS variants with higher activity and specificity for the desired UAA.

Manipulation of Host Cell Machinery: A significant challenge in nonsense suppression is the competition between the engineered suppressor tRNA and the host's release factor 1 (RF1), which recognizes the UAG codon and terminates translation. researchgate.net Reducing the cellular levels of RF1, or using engineered E. coli strains where all UAG codons have been replaced with another stop codon (e.g., UAA), can dramatically increase the yield of the UAA-containing protein. acs.org

Vector and Expression System Optimization: The delivery and expression levels of the orthogonal pair and the target gene are crucial. Viral vectors, such as modified baculovirus, have been developed for efficient delivery into mammalian cells, which can be difficult to transfect. embopress.org These vectors can accommodate multiple copies of the suppressor tRNA gene, which is often a limiting factor for suppression efficiency in mammalian systems. embopress.org

Cell-Free Protein Synthesis (CFPS): CFPS systems offer a robust alternative to in vivo expression. rsc.org By removing the cell wall, these systems bypass limitations related to UAA permeability and toxicity. The open nature of CFPS allows for direct control over reaction components, enabling higher UAA incorporation efficiency and protein yields. rsc.orgnih.gov

These strategies, often used in combination, have significantly advanced the ability to produce proteins containing 3-Azido-L-Alanine, paving the way for more complex downstream applications.

Optimization of Bioorthogonal Reaction Conditions for In Vivo and In Vitro Labeling

Once 3-Azido-L-Alanine is incorporated into a target protein, its azide (B81097) group serves as a chemical handle for bioorthogonal ligation. The two most common reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Optimizing the conditions for these reactions is critical to ensure high labeling efficiency and specificity while minimizing perturbation to the biological system.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

CuAAC is known for its high efficiency and rapid kinetics. researchgate.net However, its application in living systems is complicated by the cytotoxicity of the copper(I) catalyst. elifesciences.org Optimization strategies focus on mitigating this toxicity while maintaining catalytic activity.

Accelerating Ligands: The development of copper-chelating ligands is the most significant advancement for in vivo CuAAC. Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) stabilize the Cu(I) oxidation state, accelerate the reaction, and protect cells from copper-induced damage. researchgate.netnih.govresearchgate.net This allows for the use of low micromolar concentrations of copper, enhancing biocompatibility. researchgate.net

Reagent Concentrations: For in vivo labeling, typical conditions involve low concentrations of the alkyne probe (e.g., 25-50 µM) and the copper catalyst (e.g., 50 µM CuSO₄), with an excess of the protective ligand (e.g., 250 µM THPTA) and a reducing agent like sodium ascorbate (B8700270) (e.g., 2.5 mM) to maintain the copper in its active Cu(I) state. researchgate.net

Additives: In some protocols, additives like aminoguanidine (B1677879) are included to prevent damage to biomolecules from reactive oxygen species that can be generated by the catalyst system. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

SPAAC eliminates the need for a toxic copper catalyst by using a highly strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with the azide. nih.govbaseclick.eu This makes it inherently more biocompatible for live-cell and in vivo applications. Optimization of SPAAC primarily involves the design of the cyclooctyne reagent.

Cyclooctyne Design: The driving force for the reaction is the ring strain of the cyclooctyne. researchgate.net Significant research has focused on synthesizing derivatives with increased strain and modified electronics to achieve faster reaction kinetics, with second-order rate constants improving by several orders of magnitude since the first generation of reagents. nih.gov

Probe Fitness: Beyond reaction rate, factors such as aqueous solubility, cell permeability, and stability of the alkyne probe are critical for successful labeling. embopress.org Polar functional groups can be added to improve solubility and reduce non-specific binding. embopress.org

The choice between CuAAC and SPAAC depends on the specific application, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility.

| Parameter | CuAAC (In Vivo/Live Cell) | SPAAC (In Vivo/Live Cell) |

|---|---|---|

| Catalyst | Cu(I), typically from CuSO₄ with a reducing agent (e.g., sodium ascorbate) | None required |

| Key Additive | Accelerating/protective ligand (e.g., THPTA, BTTAA) | Not applicable |

| Typical Probe Concentration | 10-100 µM | 1-50 µM |

| Typical Catalyst Concentration | 10-100 µM (CuSO₄) | Not applicable |

| Primary Advantage | Very fast reaction kinetics | Excellent biocompatibility (no metal catalyst) |

| Primary Challenge | Potential cytotoxicity of copper | Generally slower kinetics than CuAAC; potential for off-target reactions of strained alkyne |

Stereochemical Considerations: Differential Biological Incorporation of L- and D-Enantiomers of Azido (B1232118) Alanine

The stereochemistry of amino acids is a fundamental determinant of their biological function. The protein synthesis machinery, specifically the aminoacyl-tRNA synthetases (aaRSs), is highly stereoselective, almost exclusively recognizing L-amino acids. nih.govbiopharmaspec.com In contrast, D-amino acids play crucial roles in other biological structures, most notably the peptidoglycan (PG) cell wall of bacteria. researchgate.netresearchgate.net This stereochemical difference dictates distinct metabolic fates and applications for 3-Azido-L-Alanine and 3-Azido-D-Alanine.

3-Azido-L-Alanine for Protein Synthesis: As an L-enantiomer, 3-Azido-L-Alanine can be utilized by an appropriately engineered orthogonal aaRS/tRNA pair for incorporation into proteins during ribosomal translation. baseclick.eu The cellular machinery that builds proteins is tailored for L-amino acids, making 3-Azido-L-Alanine the correct stereoisomer for genetically encoded protein modification. biopharmaspec.com Endogenous aaRSs have editing mechanisms that actively prevent the misincorporation of D-amino acids, ensuring the homochirality of proteins. nih.gov

3-Azido-D-Alanine for Bacterial Peptidoglycan Labeling: Bacteria utilize D-amino acids, particularly D-Alanine, as essential components of the peptide stems that cross-link the glycan strands of their PG cell wall. nih.govnih.gov 3-Azido-D-Alanine acts as a mimic of natural D-Alanine and can be incorporated into the PG structure by the enzymes involved in cell wall biosynthesis, such as transpeptidases. nih.govacs.org This incorporation occurs in the periplasm or on the outer surface of the cytoplasmic membrane, distinct from the cytoplasmic process of protein synthesis. embopress.orgresearchgate.net This specificity makes 3-Azido-D-Alanine an invaluable tool for selectively labeling and visualizing bacterial cell walls, with minimal incorporation into host (e.g., mammalian) proteins. researchgate.netnih.gov

The differential incorporation of these enantiomers allows researchers to specifically target distinct macromolecules: proteins with the L-isomer and bacterial peptidoglycan with the D-isomer.

| Property | 3-Azido-L-Alanine HCl | 3-Azido-D-Alanine |

|---|---|---|

| Primary Biological Target | Proteins | Bacterial Peptidoglycan (Cell Wall) |

| Incorporation Machinery | Engineered orthogonal aminoacyl-tRNA synthetase & Ribosome | Peptidoglycan biosynthesis enzymes (e.g., Transpeptidases) |

| Cellular Location of Incorporation | Cytoplasm (during translation) | Periplasm / Extracytoplasmic space |

| Primary Application | Site-specific modification and labeling of recombinant proteins | Specific labeling and imaging of bacterial cell walls |

| Organismal Specificity | General (requires genetic engineering) | Bacteria-specific |

Future Prospects and Emerging Research Avenues for 3 Azido L Alanine Hcl and Azide Based Bioorthogonal Chemistry

Development of Next-Generation Bioconjugation Reagents and Methodologies

The foundation of azide-based bioorthogonal chemistry lies in the ability to specifically and efficiently label biomolecules. nih.govmdpi.com 3-Azido-L-Alanine, once incorporated into proteins, introduces an azide (B81097) group that can react with a complementary alkyne-containing probe through "click chemistry." baseclick.eumedchemexpress.comchemicalbook.com This area is continually seeing the development of new and improved reagents and methods to enhance the efficiency and versatility of these reactions.

One of the earliest and most well-established methods is the Staudinger ligation , which forms a stable amide bond between an azide and a phosphine-based reagent. nih.govmdpi.com While effective, research has also focused on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient reaction that forms a stable triazole linkage. medchemexpress.comescholarship.org However, the potential toxicity of copper catalysts in living systems has spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC) . medchemexpress.comescholarship.orgresearchgate.net SPAAC utilizes strained cyclooctyne (B158145) derivatives that react readily with azides without the need for a metal catalyst, making it more suitable for in vivo applications. dntb.gov.uaresearchgate.net

Future developments in this area are likely to focus on:

Novel catalyst systems for CuAAC: Research is ongoing to develop more biocompatible copper catalysts with improved reaction kinetics.

New strained alkynes for SPAAC: The design of novel cyclooctynes with enhanced reactivity and stability is an active area of investigation. This includes the development of reagents like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). dntb.gov.uamedchemexpress.com

Fluorogenic probes: The development of "turn-on" fluorescent probes that only become fluorescent upon reaction with the azide-tagged biomolecule can significantly improve the signal-to-noise ratio in imaging experiments. escholarship.org

| Bioconjugation Method | Key Features | Catalyst Required | Common Applications |

| Staudinger Ligation | Forms a stable amide bond. nih.govmdpi.com | No | Protein labeling, cell surface modification. mdpi.com |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient, forms a stable triazole linkage. escholarship.org | Copper(I) | Labeling of proteins, nucleic acids, and glycans. baseclick.eumdpi.comescholarship.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, suitable for in vivo applications. researchgate.net | No | Live-cell imaging, in vivo labeling. dntb.gov.uaresearchgate.net |

Expansion of Applications in Quantitative Proteomics and Systems Biology Research

The ability to metabolically label newly synthesized proteins with 3-Azido-L-Alanine or its analogue, L-azidohomoalanine (AHA), has revolutionized the field of quantitative proteomics. baseclick.eunih.gov By introducing these azide-containing amino acids into cell culture media, they are incorporated into newly synthesized proteins. baseclick.eu These tagged proteins can then be selectively enriched and identified using mass spectrometry, providing a snapshot of the proteome's response to various stimuli or conditions. nih.gov

This approach, often referred to as Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT), allows for the quantitative analysis of newly synthesized proteins. nih.gov By combining BONCAT with stable isotope labeling techniques, researchers can achieve even more precise quantification. nih.gov For instance, the Heavy Isotope Labeled Azidohomoalanine Quantification (HILAQ) strategy utilizes a heavy isotope-labeled version of AHA for the labeling, enrichment, identification, and quantification of new proteins. nih.gov

Future applications in this area are expected to include:

Time-resolved proteomics: Pulse-chase experiments using azide-labeled amino acids will allow for the detailed study of protein synthesis, degradation, and turnover rates on a proteome-wide scale.

Subcellular proteomics: Combining bioorthogonal labeling with subcellular fractionation techniques will enable the specific analysis of newly synthesized proteins in different organelles.

In vivo proteomics: The use of azide-labeled amino acids in animal models will provide insights into protein dynamics in the context of a whole organism.

Integration with Advanced Bioimaging and Diagnostic Technologies

The specific and covalent nature of the bond formed in azide-alkyne cycloaddition reactions makes it an ideal tool for advanced bioimaging applications. dntb.gov.uanih.gov By attaching fluorescent dyes or other imaging agents to the alkyne probe, researchers can visualize the localization and dynamics of azide-labeled biomolecules within living cells with high precision. nih.gov

The small size of the azide group makes it a minimally disruptive tag, allowing for the natural processing and trafficking of the labeled proteins. escholarship.org This has enabled the imaging of a wide range of biological processes, including protein synthesis, glycosylation, and lipid metabolism. dntb.gov.ua

Emerging research is focused on integrating azide-based bioorthogonal chemistry with:

Super-resolution microscopy: The use of bright and photostable fluorescent probes in conjunction with super-resolution imaging techniques will allow for the visualization of labeled biomolecules at the nanoscale. escholarship.org

In vivo imaging: The development of near-infrared fluorescent probes and other imaging modalities compatible with deep-tissue imaging will facilitate the tracking of biomolecules in whole organisms.

Diagnostic assays: The high specificity and sensitivity of bioorthogonal reactions could be harnessed for the development of novel diagnostic tools for detecting disease biomarkers.

The continued development of new reagents and methodologies, coupled with its expanding applications in proteomics and bioimaging, ensures that 3-Azido-L-Alanine HCl and the broader field of azide-based bioorthogonal chemistry will remain at the forefront of biological research for the foreseeable future.

Q & A

Basic Research Questions

Q. How can 3-Azido-L-Alanine HCl be incorporated into peptides for click chemistry applications?

- Methodology : Use solid-phase peptide synthesis (SPPS) to introduce this compound at desired positions. The azide group reacts with alkyne reporters (e.g., fluorescent dyes) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize reaction conditions with CuSO₄ (0.1–1 mM) and sodium ascorbate (2–5 mM) as catalysts in aqueous or organic solvents .

- Key Data :

| Parameter | Value/Recommendation | Source |

|---|---|---|

| Catalyst System | CuSO₄ + Sodium Ascorbate | |

| Reaction Time | 30–60 minutes at RT | |

| Purity Requirement | ≥98% (HPLC) |

Q. What are the optimal storage conditions for this compound to ensure stability?

- Methodology : Store lyophilized powder at –20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles. For short-term use (<1 month), store at 4°C with desiccants .

- Stability Data :

| Condition | Stability Duration | Source |

|---|---|---|

| –20°C (dry) | ≥12 months | |

| 4°C (with desiccant) | 1 month |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.